Methyl 6-(2-methoxy-2-oxoethyl)nicotinate
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Overview
Description
Methyl 6-(2-methoxy-2-oxoethyl)nicotinate is an organic compound with the molecular formula C10H11NO4. It is a derivative of nicotinic acid and is known for its unique chemical structure, which includes a methoxy group and an oxoethyl group attached to the nicotinate moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-(2-methoxy-2-oxoethyl)nicotinate can be synthesized through various synthetic routes.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(2-methoxy-2-oxoethyl)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products Formed
The major products formed from these reactions include various derivatives of nicotinic acid, such as hydroxylated and carboxylated compounds .
Scientific Research Applications
Methyl 6-(2-methoxy-2-oxoethyl)nicotinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 6-(2-methoxy-2-oxoethyl)nicotinate involves its interaction with specific molecular targets and pathways. The compound is believed to modulate certain enzymatic activities and receptor functions, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
- Methyl nicotinate
- Ethyl nicotinate
- Propyl nicotinate
Comparison
Methyl 6-(2-methoxy-2-oxoethyl)nicotinate is unique due to the presence of both methoxy and oxoethyl groups, which confer distinct chemical and biological properties compared to other nicotinate derivatives.
Properties
Molecular Formula |
C10H11NO4 |
---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
methyl 6-(2-methoxy-2-oxoethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C10H11NO4/c1-14-9(12)5-8-4-3-7(6-11-8)10(13)15-2/h3-4,6H,5H2,1-2H3 |
InChI Key |
LVCNFVWYRLQKKX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=NC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
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